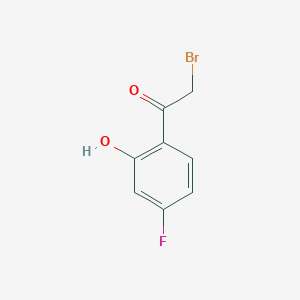
4-氟-2-羟基苯甲酰溴
描述
4-Fluoro-2-hydroxyphenacyl bromide, also known as fluorenol-9-ylmethoxycarbonyl chloride, is an organic compound with the chemical formula C8H6BrFO2. It has a molecular weight of 233.04 . The IUPAC name for this compound is 2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-hydroxyphenacyl bromide is 1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Fluoro-2-hydroxyphenacyl bromide is a solid at room temperature . It should be stored at 2-8°C . More specific physical and chemical properties were not found in the web search results.科学研究应用
Biochemical Research
“4-Fluoro-2-hydroxyphenacyl bromide” is used in biochemical research . Its properties make it suitable for studying various biological processes and phenomena. It can be used to investigate protein structures, enzyme functions, and cellular processes .
Proteomics Research
This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. “4-Fluoro-2-hydroxyphenacyl bromide” can be used to label or modify proteins, which can then be analyzed using various proteomic techniques .
Fluorescent Probes
Due to their sensitivity and selectivity, fluorescent probes have become an analytical tool of choice in a wide range of research and industrial fields . “4-Fluoro-2-hydroxyphenacyl bromide” could potentially be used to develop new fluorescent probes, facilitating the rapid detection of chemical substances of interest .
Cellular Level Studies
Fluorescent probes can also be used to study important physiological and pathological processes at the cellular level . “4-Fluoro-2-hydroxyphenacyl bromide” could be used to create probes that can monitor these processes, providing valuable insights into cell biology .
Chemical Synthesis
“4-Fluoro-2-hydroxyphenacyl bromide” can be used as a starting material or intermediate in the synthesis of other chemical compounds . Its reactivity and structural features make it a versatile tool in synthetic chemistry .
Safety Studies
Given its hazard statements and precautionary statements, “4-Fluoro-2-hydroxyphenacyl bromide” can be used in safety studies . Researchers can study its effects on biological systems, which can contribute to the development of safety guidelines and procedures .
安全和危害
The compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting) .
属性
IUPAC Name |
2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYCXHKZADAVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-hydroxyphenacyl bromide | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

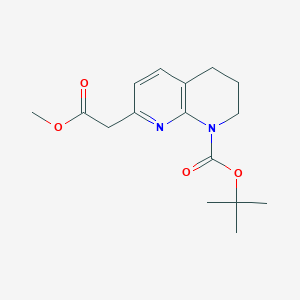
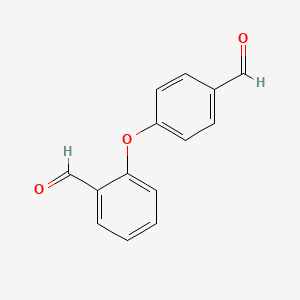
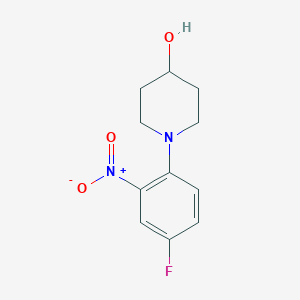
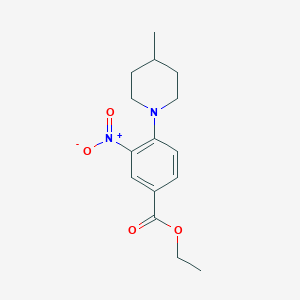
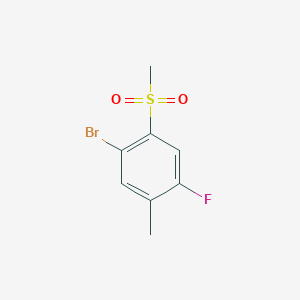
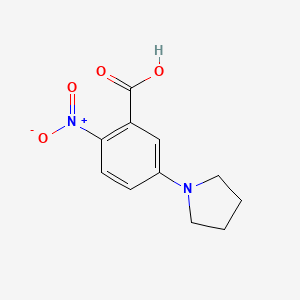
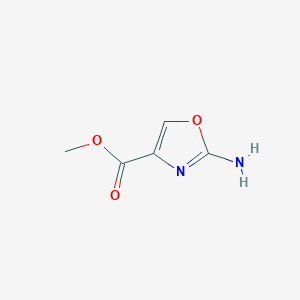
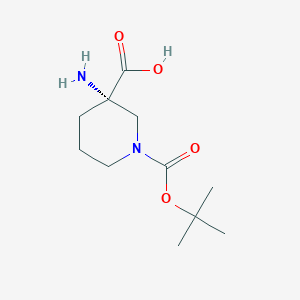
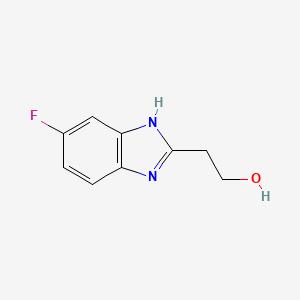



![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)
![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)